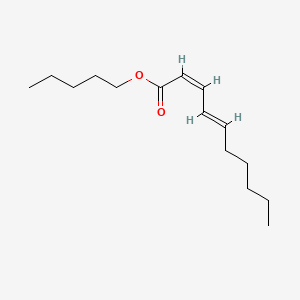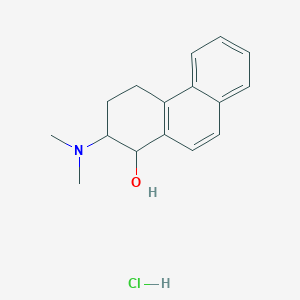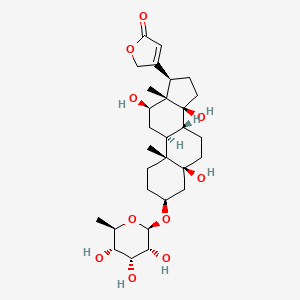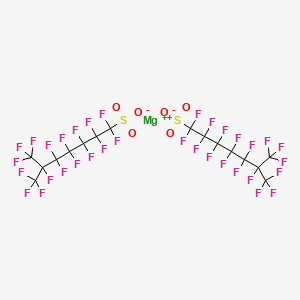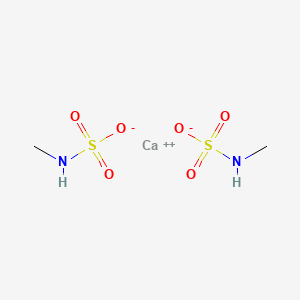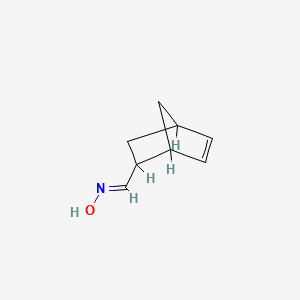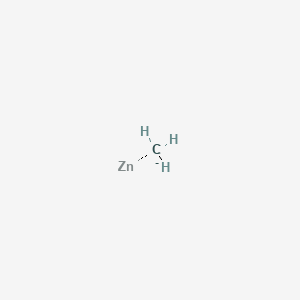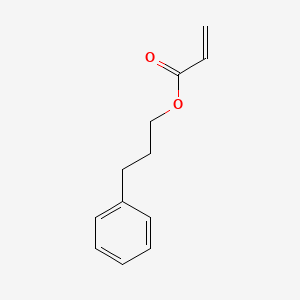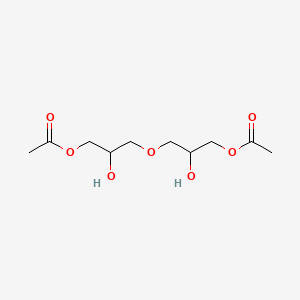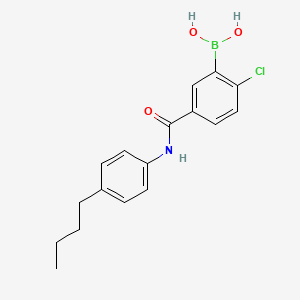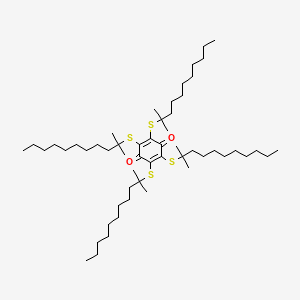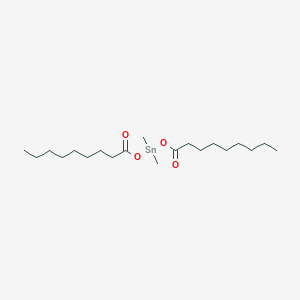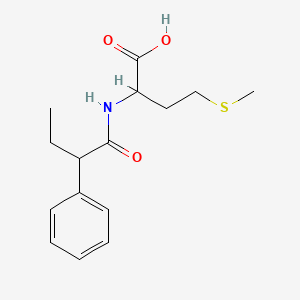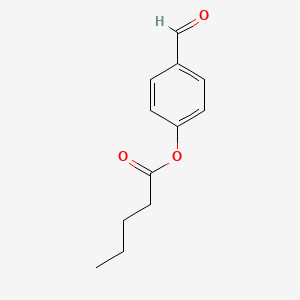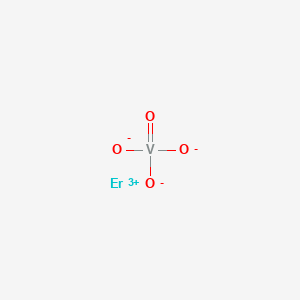
Erbium tetraoxide vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Erbium tetraoxide vanadium can be synthesized through various methods. One common approach involves the reaction of erbium oxide (Er2O3) with vanadium pentoxide (V2O5) under high-temperature conditions. The reaction typically occurs at temperatures around 1000°C to 1200°C in a controlled atmosphere to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves solid-state reactions between erbium oxide and vanadium oxide. The process requires precise control of temperature and atmosphere to achieve high purity and yield. Additionally, advanced techniques such as microwave-assisted synthesis have been explored to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Erbium tetraoxide vanadium undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous or molten states.
Major Products Formed
Oxidation: Higher oxides of erbium and vanadium.
Reduction: Lower oxides or elemental forms of erbium and vanadium.
Substitution: Mixed metal oxides or salts.
科学的研究の応用
Erbium tetraoxide vanadium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the production of advanced ceramics, optical materials, and electronic components
作用機序
The mechanism of action of erbium tetraoxide vanadium involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. In industrial applications, its unique electronic and optical properties enable it to enhance the performance of materials and devices .
類似化合物との比較
Similar Compounds
Erbium(III) oxide (Er2O3): A common oxide of erbium with similar electronic properties.
Vanadium pentoxide (V2O5): A widely used vanadium compound with catalytic properties.
Erbium(III) chloride (ErCl3): A halide compound of erbium used in various chemical applications.
Uniqueness
Erbium tetraoxide vanadium stands out due to its combination of erbium and vanadium, which imparts unique electronic, optical, and catalytic properties. This makes it particularly valuable in applications requiring high performance and precision .
特性
CAS番号 |
13596-17-3 |
|---|---|
分子式 |
ErO4V |
分子量 |
282.20 g/mol |
IUPAC名 |
erbium(3+);trioxido(oxo)vanadium |
InChI |
InChI=1S/Er.4O.V/q+3;;3*-1; |
InChIキー |
VHHVCRFBMSCXLY-UHFFFAOYSA-N |
正規SMILES |
[O-][V](=O)([O-])[O-].[Er+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


